4,6-Bis(allyloxy)-1,3,5-triazin-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

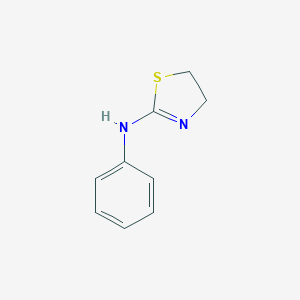

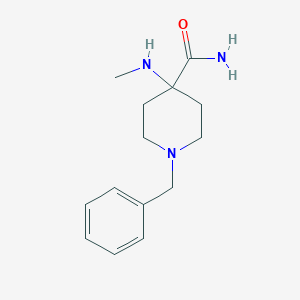

“4,6-Bis(allyloxy)-1,3,5-triazin-2-ol” is a chemical compound that is used for industrial and scientific research . It is also known by other names such as “4,6-bis (allyloxy)-N-butyl-1,3,5-triazin-2-amine” and "butyl- (4,6-diallyloxy- [1,3,5]triazin-2-yl)-amine" .

Synthesis Analysis

The synthesis of 1,3,5-triazines, which includes “4,6-Bis(allyloxy)-1,3,5-triazin-2-ol”, often involves the use of cyanuric chloride. This compound can be used to prepare a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

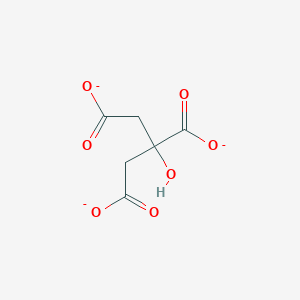

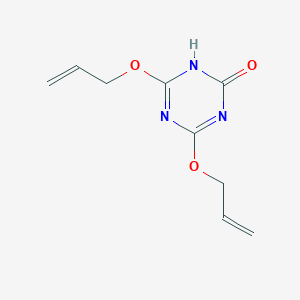

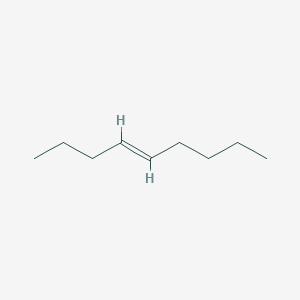

The molecular structure of “4,6-Bis(allyloxy)-1,3,5-triazin-2-ol” is characterized by the presence of two allyloxy groups attached to a 1,3,5-triazin-2-ol core .科学的研究の応用

Antitumor Activity

1,3,5-Triazines, including derivatives like 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol , have been studied for their potential antitumor properties. They are used clinically to treat cancers such as lung, breast, and ovarian cancer due to their ability to inhibit tumor growth .

Aromatase Inhibition

Some triazine derivatives exhibit significant aromatase inhibitory activity. Aromatase is an enzyme that is crucial in the biosynthesis of estrogens, and its inhibition is a targeted therapy for estrogen-dependent cancers .

Siderophore-Mediated Drug Delivery

The triazine structure can be functionalized to act as a siderophore, which is a molecule that binds to iron. These siderophore-triazine conjugates can be used to transport drugs into bacteria, exploiting the bacteria’s iron uptake mechanism .

Corticotrophin-Releasing Factor Antagonism

Certain 1,3,5-triazine compounds have been identified as potent corticotrophin-releasing factor 1 receptor antagonists. This activity is relevant in the development of treatments for depression and anxiety .

Leukotriene Antagonism

Leukotrienes are inflammatory mediators, and their antagonism can have therapeutic effects. Triazine derivatives have shown potent activity against leukotriene C4, suggesting a role in protecting against gastric lesions induced by HCl and ethanol .

Antiparasitic Activity

The triazine scaffold has been modified to create compounds with in vitro activity against Trypanosoma brucei, the protozoan parasite responsible for Human African Trypanosomiasis. This showcases the potential of triazines in antiparasitic drug development .

Polymer Photostabilization

Triazines, including 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol , are used in the production of polymer photostabilizers. These compounds help protect polymers from degradation caused by UV light, extending the life of the material .

Herbicide Production

The triazine class of compounds has been extensively used in the production of herbicides. Their chemical structure allows them to interfere with photosynthesis in plants, making them effective weed control agents .

Safety and Hazards

The safety data sheet for “4,6-Bis(allyloxy)-1,3,5-triazin-2-ol” suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult. If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

特性

IUPAC Name |

4,6-bis(prop-2-enoxy)-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-3-5-14-8-10-7(13)11-9(12-8)15-6-4-2/h3-4H,1-2,5-6H2,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZARHUCMHICLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC(=NC(=O)N1)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467846 |

Source

|

| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |

CAS RN |

1081-69-2 |

Source

|

| Record name | 4,6-Bis(allyloxy)-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)